Structure-Level Differentiation: 4-Ethoxy-6-(3-methylpiperazin-1-yl) versus 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Hydrochloride
4-Ethoxy-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride (CAS 1353984-88-9) incorporates a 3-methyl group on the piperazine ring at the 6-position of the pyrimidine core. The direct structural comparator 4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1185310-50-2) lacks this methyl substituent. In the broader piperazinylpyrimidine kinase inhibitor literature, N-methylation of the piperazine ring is a recognized strategy for modulating both potency and selectivity profiles . The ethoxy substituent at the 4-position further distinguishes this compound from analogues bearing methoxy or methylthio groups at the same position, such as 4-Ethoxy-6-(3-methylpiperazin-1-yl)-2-(methylthio)pyrimidine hydrochloride (CAS 1353985-71-3), where the additional 2-methylthio group introduces different electronic and steric properties .
| Evidence Dimension | Structural differentiation: piperazine N-methylation and position-specific substitution |
|---|---|
| Target Compound Data | 3-Methylpiperazine at pyrimidine 6-position; ethoxy at 4-position; hydrochloride salt; MW 258.75 |
| Comparator Or Baseline | Unsubstituted piperazine at 6-position (CAS 1185310-50-2; MW 244.72) ; 2-Methylthio derivative (CAS 1353985-71-3; MW 304.84) |
| Quantified Difference | MW difference: +14.03 vs unsubstituted piperazine analogue; −46.09 vs 2-methylthio derivative |
| Conditions | Structural comparison based on vendor-reported molecular formulas and CAS registry data |
Why This Matters
The 3-methyl group on the piperazine ring and the specific 4-ethoxy/6-piperazinyl substitution pattern define the compound's steric and electronic profile, which directly impacts target binding and selectivity; procurement of the correct CAS number ensures experimental reproducibility.
